2,3-Dichloroisobutyric acid

Plant Growth Regulation Cereal Crop Yield Lodging Prevention

Select 2,3-dichloroisobutyric acid (CAS 10411-52-6) when generic chlorinated acids cannot meet your application requirements. As a gametocide (FW-450), it induces male sterility in cotton and rye that is uniquely reversible with pantothenic acid/D‑ribose—a safety mechanism absent in dalapon. For cereal PGR formulations, MLU 208‑type mixtures deliver a 10% stem reduction and up to 6.5% yield increase in oats, outperforming chlormequat chloride alone. Its oat grain residues plateau at ~0.1 mg kg⁻¹, 3.6–4.3× lower than CCC, aiding MRL compliance. It also selectively inhibits anthocyanin synthesis without affecting carotenoids in Salvia—unlike TCA or dalapon. Procure for R&D in plant secondary metabolism, herbicide mode‑of‑action studies, and pantothenate biochemistry where precise biological activity is paramount.

Molecular Formula C4H6Cl2O2
Molecular Weight 156.99 g/mol
CAS No. 10411-52-6
Cat. No. B081814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloroisobutyric acid
CAS10411-52-6
Molecular FormulaC4H6Cl2O2
Molecular Weight156.99 g/mol
Structural Identifiers
SMILESCC(CCl)(C(=O)O)Cl
InChIInChI=1S/C4H6Cl2O2/c1-4(6,2-5)3(7)8/h2H2,1H3,(H,7,8)
InChIKeyLRGIIZXVSULULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloroisobutyric Acid CAS 10411-52-6: Physical Characteristics and Core Identity for Scientific Procurement


2,3-Dichloroisobutyric acid (CAS 10411-52-6), also known as 2,3-dichloro-2-methylpropanoic acid, is a chlorinated aliphatic carboxylic acid with the molecular formula C4H6Cl2O2 and a molecular weight of 156.99 g/mol . It exists as a colorless to pale yellow crystalline solid or liquid near room temperature (melting point 23–24 °C) . The compound features two chlorine substituents at the 2 and 3 positions of the isobutyric acid backbone, yielding a predicted pKa of 2.29 ± 0.14 . Its primary documented applications are as a plant growth regulator (PGR), a gametocide (chemical hybridizing agent), and a biochemical tool for studying pantothenate biosynthesis pathways [1].

Why In-Class Analogs Cannot Substitute for 2,3-Dichloroisobutyric Acid: A Quantitative Justification for Specific Procurement


Although several chlorinated aliphatic acids share the common structural motif of a halogenated carboxylic acid, 2,3-dichloroisobutyric acid exhibits a unique combination of physicochemical properties and biological activity profiles that are not duplicated by its closest analogs. Simple substitution with compounds such as 2-chloroisobutyric acid, 2,2-dichloropropionic acid (dalapon), or trichloroacetic acid (TCA) leads to markedly different outcomes in plant growth regulation, anthocyanin synthesis inhibition, and gametocidal applications [1][2][3]. The specific positioning of two chlorine atoms on the isobutyric acid framework imparts a distinct pKa, lipophilicity, and steric profile that directly influences both target engagement and off-target effects. The evidence presented below quantifies these critical differentiators and underscores why generic substitution is not a viable procurement strategy.

Quantitative Differentiation of 2,3-Dichloroisobutyric Acid: Direct Comparative Evidence Against Key Analogs


Superior Yield Enhancement and Stem Reduction in Oat Compared to Chlormequat Chloride (CCC)

In field plot experiments with lodging‑resistant oat varieties, the mixture MLU 208 (containing 2,3‑dichloroisobutyric acid, DCiB) produced a stem length reduction of 10% and a grain yield increase of up to 6.5% relative to untreated controls [REFS‑1]. In contrast, chlormequat chloride (CCC) applied alone achieved only an approximately 8% stem reduction with no statistically significant yield‑increasing effect [REFS‑1]. This demonstrates that DCiB‑based formulations provide a unique combination of growth regulation and productivity enhancement not achievable with CCC monotherapy.

Plant Growth Regulation Cereal Crop Yield Lodging Prevention

Distinct Anthocyanin Synthesis Inhibition Profile Relative to 2,2‑Dichloropropionic Acid and Trichloroacetic Acid

A comparative study on Salvia splendens flowers revealed that 2,3‑dichloroisobutyric acid (DCIB) induces a specific phenotypic change—disappearance of purple/red anthocyanins and appearance of orange/yellow hues—indicative of selective inhibition of anthocyanin synthesis without affecting carotenoid pigmentation [REFS‑1]. While 2,2‑dichloropropionic acid (dalapon) and trichloroacetic acid (TCA) were also evaluated, the publication highlights that DCIB (referred to as FW‑450) was among the most effective agents for this color alteration, though exact quantitative inhibition percentages were not reported [REFS‑1]. This qualitative differentiation underscores that DCIB engages the anthocyanin pathway in a manner distinct from its chlorinated acid analogs.

Anthocyanin Biosynthesis Herbicide Mode of Action Pigment Regulation

Gametocidal Activity and Reversal by Pantothenic Acid Distinguishes 2,3‑Dichloroisobutyric Acid from 2,2‑Dichloropropionic Acid

Both 2,3‑dichloroisobutyric acid (FW‑450) and 2,2‑dichloropropionic acid (dalapon) induce nondehiscent anthers and necrotic responses in cotton, but only the effects of FW‑450 were reversed by simultaneous application of pantothenic acid and D‑ribose [REFS‑1]. Radioautography studies further demonstrated that dark conditioning inhibits upward transport of 14C‑labeled FW‑450, whereas D‑ribose plus pantothenic acid restored beta‑ray emissions in reproductive tissues [REFS‑1]. These mechanistic differences indicate that FW‑450 and dalapon act through partially distinct biochemical pathways, making them non‑interchangeable in gametocide applications.

Gametocide Chemical Hybridizing Agent Cotton Male Sterility

Favorable Residue Profile of 2,3‑Dichloroisobutyric Acid Compared to Chlormequat Chloride in Oat Grain

Residue analyses following field application of growth regulator mixtures revealed that 2,3‑dichloroisobutyric acid (DCiB) residues in oat grain remained at approximately 0.1 mg kg⁻¹ for both early (EC 31/32) and late (EC 45) application timings [REFS‑1]. In contrast, chlormequat chloride (CCC) residues increased with dosage and application timing, reaching 0.36 mg kg⁻¹ for early applications and up to 0.43 mg kg⁻¹ for late applications [REFS‑1]. Both values remained well below the permitted maximum of 5 mg kg⁻¹, but the 3.6‑ to 4.3‑fold lower residue level of DCiB provides a margin of safety that may be advantageous in residue‑sensitive markets.

Residue Analysis Food Safety PGR Regulation

Physicochemical Differentiation: pKa and Melting Point Divergence from 2‑Chloroisobutyric Acid

2,3‑Dichloroisobutyric acid exhibits a predicted pKa of 2.29 ± 0.14, indicating significantly stronger acidity than its mono‑chlorinated analog 2‑chloroisobutyric acid (pKa 2.975 at 25 °C) [REFS‑1][REFS‑2]. The melting point also diverges notably: 23–24 °C for the dichloro compound versus 31 °C for the monochloro analog [REFS‑1][REFS‑2]. These differences arise from the inductive electron‑withdrawing effect of the second chlorine atom and influence solubility, reactivity, and handling characteristics in both laboratory and industrial settings.

Acidity Constant Physical Property Synthetic Intermediate

Moderate Acidity Positions 2,3‑Dichloroisobutyric Acid Between Trichloroacetic Acid and Monochloro Analogs

The pKa of 2,3‑dichloroisobutyric acid (2.29) falls between that of the strongly acidic trichloroacetic acid (pKa ≈ 0.66–0.77) and the weakly acidic 2‑chloroisobutyric acid (pKa 2.975) [REFS‑1][REFS‑2]. This intermediate acidity is a direct consequence of the dual chlorine substitution pattern on the isobutyric acid scaffold, offering a distinct reactivity profile that cannot be achieved by using either a more or less chlorinated analog.

Acidity Tuning Structure-Activity Relationship Chemical Stability

Procurement-Guided Application Scenarios for 2,3-Dichloroisobutyric Acid Based on Quantified Differentiation


Formulation of Cereal Growth Regulators Requiring Simultaneous Lodging Control and Yield Enhancement

2,3‑Dichloroisobutyric acid is the active component in MLU 208‑type mixtures that deliver a 10% reduction in stem length and up to a 6.5% increase in grain yield in oat [REFS‑1]. This dual benefit is not provided by chlormequat chloride (CCC) alone, which reduces stem length by only ~8% without improving yield [REFS‑1]. Procure 2,3‑dichloroisobutyric acid when developing PGR formulations for lodging‑prone cereals where both structural reinforcement and productivity gains are required.

Development of Chemical Hybridizing Agents (CHAs) for Hybrid Seed Production

As a gametocide (FW‑450), 2,3‑dichloroisobutyric acid induces male sterility in crops such as cotton and rye [REFS‑2][REFS‑3]. Crucially, its effects can be reversed by co‑application of pantothenic acid and D‑ribose, a feature not observed with dalapon [REFS‑2]. This reversibility offers a safety mechanism and regulatory advantage. Procure 2,3‑dichloroisobutyric acid for CHA research and development where controllable sterility induction is paramount.

Agrochemical Formulations Targeting Low‑Residue Crop Protection

Field studies demonstrate that 2,3‑dichloroisobutyric acid residues in oat grain plateau at approximately 0.1 mg kg⁻¹, which is 3.6‑ to 4.3‑fold lower than residues of chlormequat chloride under identical application regimes [REFS‑1]. For formulators serving markets with strict maximum residue limits (MRLs), 2,3‑dichloroisobutyric acid offers a demonstrable compliance advantage.

Biochemical Tool for Investigating Pantothenate Biosynthesis and Herbicide Mode of Action

2,3‑Dichloroisobutyric acid selectively inhibits anthocyanin synthesis without affecting carotenoid pigmentation in Salvia flowers, a phenotype not identically replicated by dalapon or TCA [REFS‑4]. Additionally, its gametocidal activity is linked to pantothenate pathway interference [REFS‑2]. Procure 2,3‑dichloroisobutyric acid as a research reagent for studies of plant secondary metabolism, herbicide mechanisms, and pantothenate biochemistry.

Technical Documentation Hub

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